N-(2,4-difluorophenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluorophenyl group, a pyrazolyl moiety, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolyl structure One common approach is the reaction of thiophene-2-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to produce the pyrazolyl core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized to form difluorobenzene derivatives.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The pyrazolyl core can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed:
Oxidation: Difluorobenzene derivatives.
Reduction: Piperazine derivatives.
Substitution: Substituted pyrazolyl compounds.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique properties can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group and the piperazine ring can interact with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but lacks the pyrazolyl and piperazine components.
2,4-Difluorophenyl isocyanate: Contains a difluorophenyl group but differs significantly in functional groups and reactivity.
Uniqueness: This compound is unique due to its combination of difluorophenyl, pyrazolyl, and piperazine groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O2S/c1-26-6-8-27(9-7-26)21(30)17-12-18(19-3-2-10-31-19)28(25-17)13-20(29)24-16-5-4-14(22)11-15(16)23/h2-5,10-12H,6-9,13H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCMIZJCDJOUSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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